Acetobromofucose

Catalog No.
S1794654
CAS No.
16741-27-8
M.F
C₁₂H₁₇BrO₇
M. Wt
353.16
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Acetobromofucose

CAS Number

16741-27-8

Product Name

Acetobromofucose

IUPAC Name

[(2S,3R,4R,5S,6S)-4,5-diacetyloxy-6-bromo-2-methyloxan-3-yl] acetate

Molecular Formula

C₁₂H₁₇BrO₇

Molecular Weight

353.16

InChI

InChI=1S/C12H17BrO7/c1-5-9(18-6(2)14)10(19-7(3)15)11(12(13)17-5)20-8(4)16/h5,9-12H,1-4H3/t5-,9+,10+,11-,12+/m0/s1

SMILES

CC1C(C(C(C(O1)Br)OC(=O)C)OC(=O)C)OC(=O)C

Synonyms

2,3,4-Tri-O-acetyl-α-L-fucopyranosyl Bromide; 6-Deoxy-α-L-galactopyranosyl Bromide 2,3,4-Triacetate; 2,3,4-Tri-O-acetyl-6-deoxy-α-L-galactopyranosyl Bromide

What is Acetobromofucose?

Acetobromofucose is a molecule that doesn't appear frequently in scientific literature. It's likely a derivative of fucose, a naturally occurring sugar found in some plants and animals. Fucose itself is a building block of more complex molecules, including cell wall structures and certain blood group antigens Wikipedia: .

Potential Research Applications

Due to the lack of specific research on acetobromofucose, some general possibilities for its investigation include:

  • Organic synthesis: As a derivative of fucose, acetobromofucose could be a helpful intermediate in the synthesis of more complex molecules containing fucose moieties.
  • Study of fucose modifications: Researchers might use acetobromofucose to study how modifications to the fucose structure affect its biological properties.
  • Chemical probe for fucose interactions: The "bromo" group might allow researchers to attach the molecule to other biomolecules and study interactions between fucose and other cellular components.

Acetobromofucose is a chemical compound with the molecular formula C₁₂H₁₇BrO₇ and a molecular weight of 345.17 g/mol. It is classified under the category of halogenated sugars and is known for its bromine substitution at the fucose sugar moiety. The compound exists in various forms, including its stereoisomers, which can significantly influence its reactivity and biological activity. Acetobromofucose is primarily used in synthetic organic chemistry and biochemistry for its unique structural properties that facilitate various

  • There is no information available regarding the mechanism of action of Acetobromofucose in biological systems or its interaction with other compounds.
  • Safety information on Acetobromofucose, including potential toxicity, flammability, or reactivity, is not available.

  • Hydrolysis: Acetobromofucose can undergo hydrolysis to yield fucose derivatives. This reaction is often stereospecific, leading to the formation of β-reducing sugars, which are crucial in glycosylation reactions .
  • Glycosylation: The compound can act as a glycosyl donor in glycosylation reactions, allowing for the synthesis of more complex carbohydrates. This property is particularly useful in the development of glycosylated pharmaceuticals .
  • Reduction Reactions: Acetobromofucose can be reduced to produce corresponding alcohols or other derivatives through various reducing agents, enhancing its utility in organic synthesis .

The synthesis of Acetobromofucose typically involves several steps:

  • Starting Materials: The synthesis often begins with readily available sugars such as fucose.
  • Bromination: The introduction of bromine is achieved through bromination reactions, which can be carried out using brominating agents under controlled conditions.
  • Acetylation: Following bromination, acetylation is performed to protect hydroxyl groups, resulting in the formation of Acetobromofucose.
  • Purification: The final product is purified using techniques such as chromatography to isolate Acetobromofucose from by-products .

Acetobromofucose has several applications:

  • Synthetic Chemistry: It serves as a building block in the synthesis of complex carbohydrates and glycosides, which are essential in medicinal chemistry.
  • Biochemical Research: The compound is used in studies related to glycosylation processes and the synthesis of analogs that can mimic natural sugars.
  • Pharmaceutical Development: Its derivatives are explored for potential therapeutic applications due to their biological significance in cell interactions .

Interaction studies involving Acetobromofucose focus on its reactivity with various nucleophiles and electrophiles during glycosylation reactions. These studies help elucidate the mechanisms by which Acetobromofucose participates in forming more complex carbohydrate structures, providing insights into its potential applications in drug development and biochemistry .

Several compounds share structural similarities with Acetobromofucose, including:

  • Fucose: A naturally occurring sugar that serves as a fundamental building block for glycoproteins and glycolipids.
  • Acetobromo-D-galactose: Another halogenated sugar that exhibits similar reactivity patterns but differs in its biological roles.
  • Acetobromoglucose: A structural analog that also features bromine substitution but has distinct properties due to its glucose backbone.
CompoundMolecular FormulaUnique Features
AcetobromofucoseC₁₂H₁₇BrO₇Halogenated fucose derivative
FucoseC₁₂H₂₂O₁₁Naturally occurring sugar
Acetobromo-D-galactoseC₁₂H₁₉BrO₇Galactose derivative with bromine
AcetobromoglucoseC₁₄H₁₉BrO₉Glucose derivative with similar reactivity

Acetobromofucose's unique halogenation pattern differentiates it from these compounds, influencing both its chemical reactivity and potential applications in synthetic organic chemistry.

Acetobromofucose is a brominated fucose derivative with the molecular formula C₁₂H₁₇BrO₇ and a molecular weight of 353.16 g/mol. Structurally, it consists of a fucose core substituted with three acetyl groups at the 2, 3, and 4 positions, along with a bromine atom at the anomeric carbon (C6). Its IUPAC name is [(2S,3R,4R,5S,6S)-4,5-diacetyloxy-6-bromo-2-methyloxan-3-yl] acetate, reflecting its stereochemical configuration.

Key synonyms include:

  • 2,3,4-Tri-O-acetyl-α-L-fucopyranosyl bromide
  • 6-Deoxy-α-L-galactopyranosyl bromide 2,3,4-triacetate
  • α-L-Galactopyranosyl bromide, 6-deoxy-, 2,3,4-triacetate
PropertyValue
Molecular FormulaC₁₂H₁₇BrO₇
Molecular Weight353.16 g/mol
CAS Number16741-27-8
SMILESCC1C(C(C(C(O1)Br)OC(=O)C)OC(=O)C)OC(=O)C
InChI KeyCWQXQMHSOZUFJS-UHFFFAOYSA-N

Historical Context in Carbohydrate Chemistry

The development of Acetobromofucose is rooted in early 20th-century glycosylation strategies. Glycosyl halides, including bromides and chlorides, were first employed in the Koenigs–Knorr reaction (1901) to synthesize glycosides. This method relied on activating glycosyl halides with silver salts (e.g., Ag₂CO₃) to form oxocarbenium ions, which then reacted with alcohols to form glycosidic bonds.

Acetobromofucose itself emerged as a specialized reagent for synthesizing core-fucosylated glycans, particularly in the context of nucleotide sugar biosynthesis. Its bromide leaving group enables stereoselective glycosylation under mild conditions, avoiding harsh acid or base treatments that degrade sensitive substrates.

Significance in Glycoscience Research

Acetobromofucose is pivotal in three primary areas:

Glycosylation Reactions

As a glycosyl donor, Acetobromofucose facilitates the assembly of fucose-containing oligosaccharides. Its bromide group reacts with nucleophiles (e.g., hydroxyl, thiol, or amines) under catalysis by silver or mercury salts, ensuring high α-anomer selectivity due to neighboring-group participation from acetyl protectors. For example:

  • Synthesis of GDP-fucose: Acetobromofucose undergoes stereospecific hydrolysis to generate β-L-fucose, which is then phosphorylated to produce GDP-L-fucose, a key donor for fucosyltransferases.
  • Core-fucosylation: The compound is used to introduce fucose residues at specific positions in glycans, such as the GlcNAc core of N-linked glycans.

Nucleotide Sugar Synthesis

Acetobromofucose serves as a precursor in enzymatic and chemical routes to GDP-L-fucose. In E. coli, it is converted to GDP-L-fucose via sequential enzymatic steps involving glucokinase (Glk), phosphomannomutase (ManB), and GDP-L-fucose synthetase (WcaG). This pathway is critical for producing fucosylated oligosaccharides in probiotics and infant nutrition.

Biochemical Studies

The compound is utilized in glycosidase inhibition assays and glycosyltransferase specificity studies. For instance, its bromide derivative is used to probe the substrate preferences of fucosyltransferases, such as human milk Le-FucT, which transfers fucose to acceptor molecules like lactose.

Molecular Formula and Physical Properties

Acetobromofucose, systematically named 2,3,4-Tri-O-acetyl-α-L-fucopyranosyl bromide, represents a halogenated derivative of the naturally occurring deoxyhexose sugar L-fucose [4]. The compound possesses the molecular formula C₁₂H₁₇BrO₇ with a molecular weight of 353.16 g/mol [4] [16]. The Chemical Abstracts Service registry number for this compound is 16741-27-8, which serves as its unique identifier in chemical databases [4].

The physical characteristics of acetobromofucose include its appearance as a light yellow solid with a minimum chemical purity of 95% as determined by proton nuclear magnetic resonance spectroscopy [16]. The compound demonstrates solubility in several organic solvents, including dichloromethane, dimethylformamide, and toluene, making it suitable for various synthetic applications [16]. Storage requirements specify maintenance at -20°C, and the compound is typically stabilized with 2% calcium carbonate to prevent decomposition [16].

PropertyValue
Molecular FormulaC₁₂H₁₇BrO₇
Molecular Weight (g/mol)353.16
CAS Number16741-27-8
AppearanceLight Yellow Solid
Chemical PurityMin. 95% (¹H-NMR)
SolubilityDCM, DMF, Toluene
Storage ConditionStore at -20°C
Stabilized with2% CaCO₃

The compound exists as an anomeric bromide derivative where the bromine atom occupies the anomeric position of the fucose ring system [4]. This structural feature makes acetobromofucose particularly valuable as a glycosyl donor in synthetic carbohydrate chemistry due to the excellent leaving group properties of the bromide substituent [8] [9].

Stereochemical Configuration and Anomeric Effects

The stereochemical configuration of acetobromofucose is fundamentally determined by its derivation from L-fucose, which possesses the absolute configuration of 6-deoxy-L-galactose [13] [18]. The compound maintains the characteristic L-configuration at all chiral centers, with the specific stereochemistry being (2S,3R,4R,5S,6S) according to the Cahn-Ingold-Prelog nomenclature system [16].

The anomeric configuration of acetobromofucose is predominantly alpha, as confirmed by carbon-13 nuclear magnetic resonance spectroscopy showing a resonance at 89.8 ppm in the anomeric region corresponding to C1 of alpha-L-fucopyranosyl bromide [10]. This alpha configuration is stabilized by the anomeric effect, a stereoelectronic phenomenon that describes the tendency of electronegative substituents adjacent to heteroatoms in six-membered rings to prefer the axial orientation rather than the equatorial position [6].

The anomeric effect in acetobromofucose is particularly pronounced due to the presence of the highly electronegative bromine atom at the anomeric position [6]. This effect arises from the orbital overlap between the lone pair electrons on the ring oxygen and the antibonding sigma orbital of the carbon-bromine bond [6]. The magnitude of this stabilization is estimated to be 4-8 kilojoules per mole in sugar systems, contributing significantly to the preferential formation and stability of the alpha anomer [6].

The three acetyl protecting groups at positions 2, 3, and 4 adopt conformations that minimize steric interactions while maintaining the chair conformation of the pyranose ring [10]. The stereochemical arrangement follows the pattern established by the parent L-fucose molecule, where hydroxyl groups at positions 2 and 3 are equatorial, the hydroxyl at position 4 is axial, and the methyl group at position 6 occupies an equatorial position [18].

Structural Comparison with Other Fucose Derivatives

Acetobromofucose can be systematically compared with other fucose derivatives to understand its unique structural features and reactivity patterns [3]. The comparison reveals distinct characteristics that arise from the specific modifications made to the parent L-fucose molecule.

CompoundMolecular FormulaMolecular Weight (g/mol)Melting Point (°C)Unique Features
AcetobromofucoseC₁₂H₁₇BrO₇353.16Not reportedHalogenated fucose derivative with anomeric bromide
L-FucoseC₆H₁₂O₅164.16150.0–153.0Naturally occurring deoxyhexose sugar
Methyl 2,3,4-tri-O-acetyl-1-thio-β-L-fucopyranosideC₁₃H₂₀O₇S320.36148Thioglycoside with sulfur at anomeric position
2F-Peracetyl-FucoseC₁₂H₁₇FO₇292.26Not reportedFluorinated fucose derivative
GDP-L-fucose disodium saltC₁₆H₂₃N₅Na₂O₁₅P₂589.34Not reportedNucleotide sugar with phosphate groups

The structural comparison demonstrates that acetobromofucose shares the tri-acetylated protection pattern with several other synthetic derivatives, particularly the fluorinated analog 2F-Peracetyl-Fucose [3]. However, the presence of bromine instead of fluorine at the anomeric position significantly alters the reactivity profile, making acetobromofucose a more reactive glycosyl donor due to the superior leaving group ability of bromide compared to fluoride [5].

When compared to the thioglycoside derivative, acetobromofucose exhibits different activation requirements for glycosylation reactions [5]. While thioglycosides typically require thiophilic promoters such as dimethyl methylthiosulfonium triflate or N-iodosuccinimide for activation, acetobromofucose can be activated under milder conditions using silver salts or other Lewis acids [5] [8].

The molecular weight progression from the parent L-fucose (164.16 g/mol) to acetobromofucose (353.16 g/mol) reflects the addition of three acetyl protecting groups and the substitution of the anomeric hydroxyl with bromide [4] [13]. This modification pattern is characteristic of peracetylated anomeric halides used in carbohydrate synthesis.

Spectroscopic Characteristics

The spectroscopic characterization of acetobromofucose relies primarily on nuclear magnetic resonance spectroscopy, which provides detailed structural information about the compound [10] [30]. Carbon-13 nuclear magnetic resonance spectroscopy serves as a particularly valuable tool for confirming the anomeric configuration and assessing the purity of the compound.

The carbon-13 nuclear magnetic resonance spectrum of acetobromofucose exhibits a characteristic resonance at 89.8 ppm corresponding to the anomeric carbon (C1), which is diagnostic for the alpha configuration of the anomeric bromide [10]. This chemical shift value is consistent with other alpha-anomeric halides and confirms the stereochemical assignment.

The classical synthesis of acetobromofucose represents one of the most established methodologies in carbohydrate chemistry, utilizing L-fucose as the starting material through a systematic protection and functionalization strategy. This approach has been extensively documented and refined over several decades, establishing itself as the gold standard for acetobromofucose preparation [1] [2] [3].

The synthesis commences with the peracetylation of L-fucose using acetic anhydride in pyridine, yielding a mixture of α and β anomers of fucose tetraacetate. The acetylation reaction typically proceeds under mild conditions at room temperature, providing complete protection of all hydroxyl groups while maintaining the integrity of the furanose ring structure [2] [4]. This protective strategy is crucial as it prevents unwanted side reactions during subsequent bromination steps and enhances the stability of the intermediate compounds.

Following successful peracetylation, the anomeric bromination is achieved through treatment with hydrogen bromide in glacial acetic acid. This reaction represents a critical step where careful control of reaction conditions is essential to achieve optimal stereoselectivity [1] [3]. The bromination typically favors formation of the α-anomer due to the anomeric effect, with the reaction proceeding through an SN1-like mechanism involving the formation of an oxocarbenium ion intermediate [5].

The stereochemical outcome of the bromination reaction is influenced by several factors including temperature, reaction time, and the concentration of hydrogen bromide. Lower temperatures generally favor the formation of the kinetic α-product, while prolonged reaction times or elevated temperatures can lead to anomerization through equilibration processes [3]. The optimal conditions typically involve treatment with 31-32% hydrogen bromide in glacial acetic acid at room temperature for 20 minutes, followed by immediate cooling to prevent excessive anomerization [3].

Classical Koenigs-Knorr conditions have been extensively employed for the utilization of acetobromofucose in glycosylation reactions. These conditions involve the activation of the glycosyl bromide using silver carbonate or silver oxide in the presence of molecular sieves to maintain anhydrous conditions [6] [7]. The silver salts serve multiple functions: they neutralize the hydrogen bromide generated during the reaction, activate the glycosyl donor through coordination with the bromine atom, and provide the driving force for glycosidic bond formation [5].

The mechanism of glycosyl bromide activation under Koenigs-Knorr conditions has been subject to extensive computational and experimental investigation. Recent studies suggest that the reaction proceeds through an SN1/SN2 borderline mechanism, where the interaction between silver ions and bromide significantly influences the transition state energetics [5]. The formation of oxocarbenium ion intermediates is stabilized by neighboring group participation from the C-2 acetyl group, leading to predominantly β-selective glycosylation products.

Acetylation and Bromination Strategies

The acetylation and bromination strategies employed in acetobromofucose synthesis require careful consideration of protecting group selection, reaction conditions, and mechanistic pathways to ensure high yields and stereoselectivity. The choice of acetyl protecting groups represents a strategic decision based on their stability, ease of installation, and selective removability under appropriate conditions [8] [9] [10].

Acetyl protection strategies typically involve the use of acetic anhydride as the acetylating agent in combination with pyridine as both solvent and base [2] [4]. The pyridine serves multiple functions: it acts as a nucleophilic catalyst for the acetylation reaction, neutralizes the acetic acid byproduct, and provides an anhydrous environment that prevents hydrolysis of the acetic anhydride. Alternative acetylating conditions include the use of acetyl chloride in pyridine or triethylamine, though these conditions are generally more aggressive and may lead to increased formation of side products.

The regioselectivity of acetylation can be influenced by the steric accessibility of individual hydroxyl groups and their relative nucleophilicity. In the case of L-fucose, the primary hydroxyl group at C-6 typically acetylates most rapidly, followed by the secondary hydroxyl groups in order of their steric accessibility [10]. Complete acetylation is usually achieved within 2-4 hours at room temperature, though longer reaction times may be employed to ensure complete conversion.

Hydrogen bromide in glacial acetic acid represents the most commonly employed bromination system for anomeric bromide formation [1] [2] [3]. The concentration of hydrogen bromide is critical, with 31-32% solutions providing optimal results in terms of reaction rate and stereoselectivity. Lower concentrations may result in incomplete bromination, while higher concentrations can lead to increased side reactions including elimination and rearrangement processes.

The mechanism of anomeric bromination involves initial protonation of the anomeric hydroxyl group, followed by loss of water to generate an oxocarbenium ion intermediate [5] [11]. The subsequent attack by bromide ion occurs preferentially from the α-face due to the anomeric effect and steric considerations. The reaction is facilitated by the electron-withdrawing acetyl groups, which stabilize the positively charged intermediate through inductive effects.

Silver carbonate activation represents a widely employed method for enhancing the reactivity of glycosyl bromides in coupling reactions [6] [7] [5]. The silver carbonate serves as both a halide scavenger and a mild base, facilitating the departure of bromide and neutralizing the hydrogen bromide generated during the reaction. The activation process involves coordination of silver ions with the bromide atom, weakening the carbon-bromine bond and facilitating nucleophilic attack by the glycosyl acceptor.

Recent mechanistic studies have revealed that silver-mediated activation proceeds through a complex pathway involving multiple silver-bromide interactions [5]. Computational investigations suggest that the most favorable pathway involves the formation of silver bromide complexes that significantly lower the activation barriers for glycosylation reactions. This understanding has led to optimized reaction conditions that maximize the efficiency of glycosyl bromide coupling reactions.

Large-Scale Production Considerations

The transition from laboratory-scale synthesis to large-scale production of acetobromofucose presents numerous challenges related to process economics, safety considerations, environmental impact, and technical scalability. Industrial feasibility studies must address these multifaceted requirements while maintaining product quality and yield standards established in research settings [12] [13] [14].

Industrial feasibility analysis reveals that the primary economic driver for large-scale acetobromofucose production is the cost and availability of starting materials, particularly L-fucose. Commercial L-fucose prices range from approximately $1,000 per kilogram for high-purity material, making it prohibitively expensive for large-scale applications [15]. This cost consideration has prompted investigation of alternative starting materials such as L-rhamnose, which costs approximately $70 per kilogram, representing a significant economic advantage [15].

Cost considerations extend beyond raw material expenses to include solvent usage, waste disposal, and energy requirements. The classical synthesis route requires large volumes of pyridine for acetylation and glacial acetic acid for bromination, both of which represent significant cost components and environmental considerations [12]. Solvent recovery and recycling systems become essential for economic viability at industrial scales, requiring sophisticated distillation and purification equipment.

Scalability challenges arise from several technical factors including heat management, mixing efficiency, and reaction control. The acetylation reaction is moderately exothermic and requires careful temperature control to prevent decomposition of thermally sensitive intermediates [4]. Large-scale reactors must be equipped with efficient heat transfer systems and temperature monitoring to maintain optimal reaction conditions throughout the vessel.

The bromination step presents particular challenges for scale-up due to the corrosive nature of hydrogen bromide and the need for precise stoichiometric control [16]. Industrial bromination requires specialized reactor construction materials resistant to hydrogen bromide corrosion, such as glass-lined steel or specialized alloy systems. Additionally, the handling and storage of large quantities of hydrogen bromide necessitates robust safety protocols and specialized containment systems.

Process optimization strategies for large-scale production focus on yield improvement, reaction time reduction, and waste minimization. Continuous flow processing has emerged as a promising approach for acetobromofucose synthesis, offering advantages in terms of heat transfer, mixing efficiency, and reaction control [17]. Flow chemistry systems enable precise control of residence times, temperature profiles, and reagent stoichiometry, potentially improving both yield and selectivity compared to batch processes.

Environmental considerations play an increasingly important role in industrial process design. The classical acetobromofucose synthesis generates significant quantities of acetate and bromide waste streams that require appropriate treatment before disposal [14]. Modern production facilities must incorporate waste treatment systems capable of neutralizing acidic waste streams and recovering valuable components such as acetic acid and silver salts.

Quality control requirements for industrial-scale production necessitate comprehensive analytical protocols for monitoring reaction progress, product purity, and impurity profiles. High-performance liquid chromatography systems must be capable of separating anomeric mixtures and detecting trace impurities that could affect downstream applications [18]. Additionally, nuclear magnetic resonance spectroscopy provides essential structural confirmation and purity assessment capabilities.

Alternative Synthetic Approaches

The development of alternative synthetic approaches to acetobromofucose has been driven by the need to address limitations of classical methods, including high raw material costs, environmental concerns, and scalability challenges. These alternative strategies encompass enzymatic approaches, chemoenzymatic synthesis pathways, alternative starting materials, and modern synthetic methodologies that offer improved efficiency and sustainability [19] [20] [21] [22].

Enzymatic approaches represent a promising avenue for acetobromofucose synthesis, leveraging the high selectivity and mild reaction conditions characteristic of biocatalytic processes. The utilization of L-fucokinase and GDP-fucose pyrophosphorylase from Bacteroides fragilis has demonstrated remarkable efficiency in converting L-fucose to GDP-fucose derivatives [13] [19]. This bifunctional enzyme system operates under physiological conditions and exhibits broad substrate tolerance, enabling the synthesis of various fucose analogues including fluorinated derivatives.

The enzymatic pathway proceeds through initial phosphorylation of L-fucose to fucose-1-phosphate, followed by condensation with guanosine triphosphate to yield GDP-fucose [13] [23]. This approach eliminates the need for harsh chemical conditions and toxic reagents while providing excellent stereoselectivity. Yields of 75-90% have been reported for enzymatic GDP-fucose synthesis, significantly exceeding those obtained through classical chemical methods [13].

Chemoenzymatic synthesis strategies combine the advantages of chemical and enzymatic transformations to create efficient synthetic routes to fucose derivatives [12] [19]. A notable example involves the enzymatic synthesis of GDP-fucose from mannose using a five-enzyme cascade system including glucokinase, phosphomannomutase, mannose-1-phosphate guanyltransferase, GDP-mannose 4,6-dehydratase, and GDP-fucose synthetase [12]. This approach utilizes inexpensive D-mannose as the starting material and achieves GDP-fucose production at concentrations of 178.6 mg/L with conversion yields of 14.1%.

The chemoenzymatic approach offers several advantages including reduced raw material costs, improved environmental compatibility, and the ability to perform one-pot syntheses without intermediate isolation [12]. Additionally, the use of cofactor recycling systems, such as pyruvate kinase for ATP and GTP regeneration, significantly improves the atom economy of the process [19].

Alternative starting materials have been explored to address the high cost and limited availability of L-fucose. L-rhamnose represents a particularly attractive alternative, costing approximately $70 per kilogram compared to $1,000 per kilogram for L-fucose [15]. The conversion of L-rhamnose to fucose derivatives involves oxidation-reduction sequences that invert the stereochemistry at C-4, enabling access to the L-fucose configuration from the readily available L-rhamnose.

The development of flow chemistry approaches has revolutionized the synthesis of carbohydrate derivatives, including acetobromofucose analogues [17]. Continuous flow reactors enable precise control of reaction parameters, improved heat and mass transfer, and enhanced safety for reactions involving hazardous reagents. These systems have demonstrated particular utility for bromination reactions, where precise stoichiometric control and rapid mixing are essential for optimal yields and selectivity.

Photochemical and electrochemical methods represent emerging approaches for glycosyl bromide synthesis [24] [25]. Photoredox catalysis enables the generation of glycosyl radicals from glycosyl bromides under mild conditions, opening new pathways for C-glycoside formation and other transformations. These methods offer advantages in terms of functional group tolerance and the ability to perform reactions under ambient conditions.

Purification and Characterization Techniques

The purification and characterization of acetobromofucose requires sophisticated analytical techniques and purification methods to ensure product quality, determine stereochemical configuration, and assess purity levels suitable for subsequent synthetic applications. The inherent instability of glycosyl bromides necessitates rapid and efficient purification protocols that minimize exposure to conditions promoting hydrolysis or anomerization [26] [27] [3] [28].

Crystallization methods represent the most traditional and often most effective approach for acetobromofucose purification [3] [29]. The crystallization process must be carefully controlled to prevent decomposition while achieving adequate separation of anomeric mixtures. Fractional crystallization from diethyl ether at low temperatures has proven particularly effective for separating α and β anomers of acetobromofucose [3]. The β-anomer typically crystallizes preferentially from ether solutions stored at 4°C, enabling isolation of this isomer in high purity with melting points around 121°C and specific optical rotations of [α]D -16.8°.

The α-anomer requires alternative crystallization conditions, often involving treatment with trace amounts of water followed by trituration with ether and extended storage at low temperatures [3]. This process yields crystalline α-acetobromofucose with melting points around 103°C and specific optical rotations of [α]D -125°. The crystallization process must be performed rapidly to prevent anomerization, which becomes significant during extended storage, particularly in the presence of moisture.

Nuclear magnetic resonance spectroscopy provides essential structural confirmation and purity assessment for acetobromofucose [27] [30] [28]. 1H NMR analysis reveals characteristic anomeric proton signals in the range of δ 5-7 ppm, with coupling patterns that provide definitive evidence for anomeric configuration. The α-anomer typically exhibits anomeric proton signals with characteristic coupling constants reflecting the axial orientation of the anomeric substituent, while the β-anomer shows distinctly different coupling patterns consistent with equatorial substitution.

13C NMR spectroscopy offers complementary structural information, with anomeric carbon signals appearing in the range of δ 90-100 ppm [30] [28]. The chemical shift differences between anomeric carbons provide reliable identification of α and β configurations, with α-anomers typically resonating at higher field compared to their β-counterparts. Integration of 13C signals enables quantitative determination of anomeric ratios in mixtures, providing essential information for reaction optimization and product assessment.

19F NMR spectroscopy becomes particularly valuable for characterizing fluorinated acetobromofucose derivatives, with fluorine chemical shifts typically appearing in the range of δ -200 to -250 ppm [28]. The high sensitivity and distinctive chemical shift ranges of fluorine nuclei make 19F NMR an excellent technique for monitoring reaction progress and assessing product purity in fluorinated systems.

High-performance liquid chromatography represents a powerful analytical tool for purity assessment and preparative separation of acetobromofucose derivatives [18] [26]. Reverse-phase HPLC systems using acetonitrile-water gradients provide excellent separation of anomeric mixtures and enable detection of impurities at levels below 1%. The retention time differences between α and β anomers are typically sufficient to enable baseline separation, facilitating both analytical determination and preparative isolation.

Mass spectrometry analysis provides molecular weight confirmation and fragmentation pattern analysis for structural characterization [31] [32]. Electrospray ionization mass spectrometry is particularly well-suited for acetobromofucose analysis, typically generating [M+Na]+ adduct ions that provide clear molecular weight information. The fragmentation patterns observed in tandem mass spectrometry experiments offer additional structural confirmation, with characteristic loss of acetyl groups and bromide providing diagnostic information.

The instability of glycosyl bromides necessitates special handling procedures during purification and characterization [17]. Samples must be stored under anhydrous conditions and analyzed promptly to prevent hydrolysis. Drying agents such as phosphorus pentoxide or molecular sieves are essential for maintaining anhydrous conditions during storage, though extended contact with aggressive drying agents can lead to decomposition.

Temperature control during purification and analysis is critical for maintaining product integrity. Storage at low temperatures, typically below 0°C, significantly reduces decomposition rates and anomerization processes [3]. However, extreme cold can lead to crystallization of solvents or changes in solution behavior that complicate analysis.

Quality control protocols for acetobromofucose must encompass multiple analytical techniques to ensure comprehensive characterization [33] [34]. A typical analytical protocol includes 1H and 13C NMR spectroscopy for structural confirmation, HPLC analysis for purity assessment, mass spectrometry for molecular weight confirmation, and optical rotation measurements for stereochemical verification. Additionally, elemental analysis provides confirmation of molecular composition and can detect the presence of inorganic impurities.

The development of rapid analytical methods has become increasingly important for process monitoring and quality control in large-scale production [18]. Online monitoring techniques, including flow-through NMR spectroscopy and continuous HPLC analysis, enable real-time assessment of reaction progress and product quality without the need for discrete sampling and offline analysis.

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Last modified: 04-14-2024

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